molecular formula C9H10FNO2 B13058176 3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

Cat. No.: B13058176
M. Wt: 183.18 g/mol
InChI Key: OPUFAKBWCGAKGX-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid moiety, which is further stabilized as a hydrochloride salt. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl bromide to introduce the aminoethyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride may involve similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethyl)benzoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-Fluorobenzoic acid:

    3-(1-Aminoethyl)-4-chlorobenzoic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of both the aminoethyl group and the fluorine atom in 3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the aminoethyl group provides sites for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(1-aminoethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)

InChI Key

OPUFAKBWCGAKGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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